molecular formula C11H13N3O3 B14856473 3-(3-Nitro-benzyl)-piperazin-2-one

3-(3-Nitro-benzyl)-piperazin-2-one

Cat. No.: B14856473
M. Wt: 235.24 g/mol
InChI Key: PNUAOPJEIZUGPX-UHFFFAOYSA-N
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Description

®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a nitrobenzyl group attached to the piperazine ring. Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of a piperazine derivative with a nitrobenzyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of ®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitrobenzyl alcohol or nitrobenzaldehyde.

    Reduction: Formation of aminobenzyl piperazine derivatives.

    Substitution: Formation of various substituted benzyl piperazine derivatives.

Scientific Research Applications

®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-AMINO-BENZYL)-PIPERAZIN-2-ONE: Similar structure but with an amino group instead of a nitro group.

    ®-3-(3-METHOXY-BENZYL)-PIPERAZIN-2-ONE: Similar structure but with a methoxy group instead of a nitro group.

    ®-3-(3-CHLORO-BENZYL)-PIPERAZIN-2-ONE: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

®-3-(3-NITRO-BENZYL)-PIPERAZIN-2-ONE is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo specific chemical transformations, making this compound valuable for various synthetic and research applications.

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

3-[(3-nitrophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H13N3O3/c15-11-10(12-4-5-13-11)7-8-2-1-3-9(6-8)14(16)17/h1-3,6,10,12H,4-5,7H2,(H,13,15)

InChI Key

PNUAOPJEIZUGPX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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